2-(Chrysen-2-yl)naphthalene-1,4-dione
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Overview
Description
2-(Chrysen-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, biology, and chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chrysen-2-yl)naphthalene-1,4-dione typically involves the reaction of chrysen-2-yl derivatives with naphthalene-1,4-dione under specific conditions. One common method is the Friedel-Crafts acylation reaction, where chrysen-2-yl chloride reacts with naphthalene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Chrysen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Chrysen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chrysen-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and has antimicrobial properties.
Uniqueness
2-(Chrysen-2-yl)naphthalene-1,4-dione is unique due to its chrysen-2-yl moiety, which imparts distinct structural and electronic properties.
Properties
CAS No. |
105798-26-3 |
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Molecular Formula |
C28H16O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-chrysen-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H16O2/c29-27-16-26(28(30)25-8-4-3-7-24(25)27)19-10-12-21-18(15-19)11-14-22-20-6-2-1-5-17(20)9-13-23(21)22/h1-16H |
InChI Key |
UIWSGRUSYMRLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)C5=CC(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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